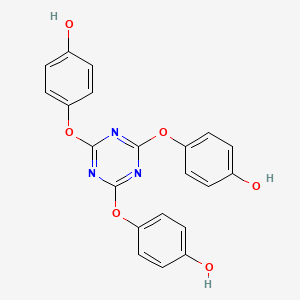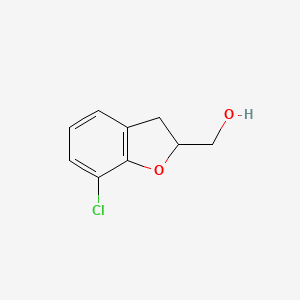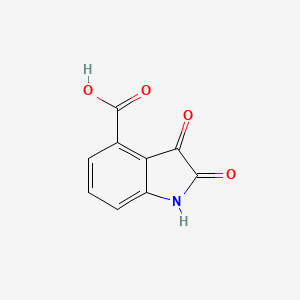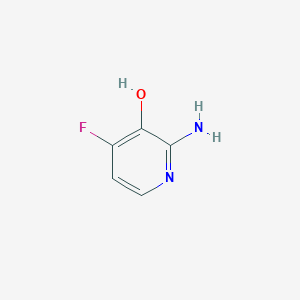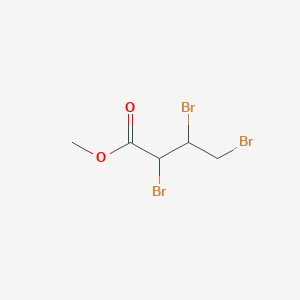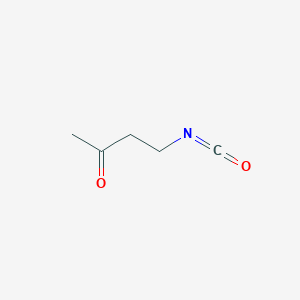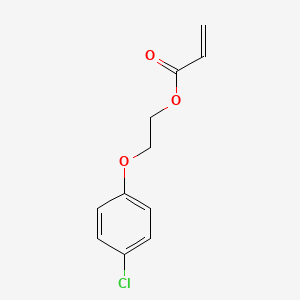
p-Chlorophenoxyethyl acrylate
Descripción general
Descripción
p-Chlorophenoxyethyl acrylate: is an organic compound with the molecular formula C11H11ClO3 . It is a derivative of acrylic acid and is characterized by the presence of a chlorophenoxy group attached to an ethyl acrylate moiety. This compound is used in various industrial applications, particularly in the synthesis of polymers and copolymers due to its reactive acrylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: p-Chlorophenoxyethyl acrylate can be synthesized through the esterification of p-chlorophenoxyethanol with acrylic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Transesterification Reaction: Another method involves the transesterification of p-chlorophenoxyethanol with methyl acrylate in the presence of a base catalyst like sodium methoxide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to achieve maximum conversion and selectivity, with careful control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions:
Polymerization: p-Chlorophenoxyethyl acrylate readily undergoes free radical polymerization to form homopolymers and copolymers. This reaction is typically initiated by thermal or photochemical means using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Nucleophilic Substitution: The chlorophenoxy group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield p-chlorophenoxyethanol and acrylic acid.
Common Reagents and Conditions:
Polymerization: Initiators like AIBN or benzoyl peroxide, temperatures ranging from 60-80°C.
Nucleophilic Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), temperatures ranging from 25-50°C.
Hydrolysis: Acidic or basic conditions, water or aqueous solutions, temperatures ranging from 50-100°C.
Major Products Formed:
Polymerization: Homopolymers and copolymers of this compound.
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: p-Chlorophenoxyethanol and acrylic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: p-Chlorophenoxyethyl acrylate is used as a monomer in the synthesis of various polymers and copolymers with tailored properties for specific applications.
Functional Materials: It is employed in the development of functional materials such as coatings, adhesives, and sealants due to its reactive acrylate group.
Biology and Medicine:
Drug Delivery Systems: this compound-based polymers are explored for use in drug delivery systems due to their biocompatibility and ability to form hydrogels.
Biomedical Devices: The compound is used in the fabrication of biomedical devices such as contact lenses and wound dressings.
Industry:
Coatings and Adhesives: this compound is utilized in the production of high-performance coatings and adhesives with enhanced durability and chemical resistance.
Textile Finishes: It is used in textile finishes to impart water repellency and stain resistance to fabrics.
Mecanismo De Acción
Polymerization Mechanism: The polymerization of p-chlorophenoxyethyl acrylate involves the formation of free radicals, which initiate the polymerization process. The acrylate group undergoes a chain reaction, leading to the formation of long polymer chains. The presence of the chlorophenoxy group can influence the polymer’s properties, such as its thermal stability and mechanical strength.
Molecular Targets and Pathways: In drug delivery systems, this compound-based polymers can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions facilitate the controlled release of therapeutic agents at the target site.
Comparación Con Compuestos Similares
2-Hydroxyethyl acrylate: Similar to p-chlorophenoxyethyl acrylate, this compound is used in polymer synthesis and has a hydroxyl group that can undergo further chemical modifications.
2-Hydroxypropyl acrylate: This compound is also used in the production of polymers and copolymers, particularly in applications requiring cross-linking.
Methyl acrylate: A simpler acrylate ester used in polymer synthesis, coatings, and adhesives.
Uniqueness of this compound: The presence of the chlorophenoxy group in this compound imparts unique properties to the resulting polymers, such as enhanced chemical resistance and thermal stability. This makes it particularly suitable for applications requiring durable and high-performance materials.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-11(13)15-8-7-14-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXUKHMGCCUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619157 | |
| Record name | 2-(4-Chlorophenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46464-63-5 | |
| Record name | 2-(4-Chlorophenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


